molecular formula C8H10O3V B12653223 Vanadic acid, 2-phenylethyl ester CAS No. 99811-56-0

Vanadic acid, 2-phenylethyl ester

Cat. No.: B12653223
CAS No.: 99811-56-0
M. Wt: 205.10 g/mol
InChI Key: NPQNXMCGGHUNRL-UHFFFAOYSA-N
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Description

2-Phenylethyl esters are a class of organic compounds formed by the esterification of 2-phenylethanol (a rose-like aromatic alcohol) with various carboxylic acids. These esters are widely recognized for their roles in flavor and fragrance industries, particularly in food, wine, and cosmetics. Instead, the data focuses on esters derived from organic acids (e.g., acetic, pentanoic, isobutyric acids). This article will address these compounds, emphasizing their comparative properties.

Properties

CAS No.

99811-56-0

Molecular Formula

C8H10O3V

Molecular Weight

205.10 g/mol

IUPAC Name

dioxovanadium;2-phenylethanol

InChI

InChI=1S/C8H10O.2O.V/c9-7-6-8-4-2-1-3-5-8;;;/h1-5,9H,6-7H2;;;

InChI Key

NPQNXMCGGHUNRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCO.O=[V]=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanadic acid, 2-phenylethyl ester can be synthesized through the esterification of vanadic acid with 2-phenylethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts in packed-bed reactors can enhance the efficiency of the esterification process, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Vanadic acid, 2-phenylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Vanadic acid and 2-phenylethanol.

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Vanadic acid, 2-phenylethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of vanadic acid, 2-phenylethyl ester involves its interaction with molecular targets and pathways. The ester can undergo hydrolysis to release vanadic acid, which can then interact with enzymes and proteins, potentially inhibiting their activity. Vanadic acid is known to mimic phosphate groups, allowing it to interfere with phosphorylation processes in cells . This can lead to the modulation of various signaling pathways and biological processes.

Comparison with Similar Compounds

Chemical Structures and Occurrence

The 2-phenylethyl group (C₆H₅-CH₂-CH₂-) is a common moiety in esters contributing to floral and fruity aromas. Key compounds identified in the evidence include:

Compound Name Acid Moiety Molecular Formula Occurrence/Applications Key References
Acetic acid, 2-phenylethyl ester Acetic acid C₁₀H₁₂O₂ Wines (raspberry/honey notes), fermented dairy
Pentanoic acid, 2-methyl-, 2-phenylethyl ester 2-Methylpentanoic acid C₁₄H₂₀O₂ Streptomyces spp. (antibiotic activity)
2-Phenylethyl pentanoate Pentanoic acid C₁₃H₁₈O₂ Peppermint, cinnamon (flavoring agent)
Isobutyric acid, 2-phenylethyl ester Isobutyric acid C₁₂H₁₆O₂ Perfumes, synthetic flavors (fruity notes)
Benzoic acid, 2-phenylethyl ester Benzoic acid C₁₅H₁₄O₂ Balsamic/floral flavors (cinnamon, linden)

Aromatic Profiles and Sensory Contributions

  • Acetic acid, 2-phenylethyl ester : Imparts "raspberry," "honey," and "rose" aromas in wines. Its concentration is higher in mixed yeast fermentations (e.g., Hanseniaspora and Saccharomyces co-cultures) compared to single-strain fermentations .
  • 2-Phenylethyl pentanoate: Contributes to minty and herbal flavors in peppermint and cinnamon. Acts as a varietal marker in wines .
  • Isobutyric acid, 2-phenylethyl ester: Used in perfumery for sweet, fruity notes. Its low odor threshold enhances flavor complexity in dairy products .
  • Benzoic acid, 2-phenylethyl ester: Provides balsamic and honey-like notes, identified in cinnamon and fermented beverages .

Stability and Degradation

  • Environmental Sensitivity: Ethyl esters of fatty acids (e.g., octanoic acid ethyl ester) degrade under low pH and high temperatures, reducing fruity notes in aged wines .
  • Esterase Activity : Microbial esterases in fermented products (e.g., dairy, wine) hydrolyze esters over time, altering flavor profiles .

Food and Beverage Industry

  • Wine Aroma Enhancement : Acetic acid, 2-phenylethyl ester is a key marker for fruity character in wines, with concentrations modulated by yeast strain ratios .
  • Dairy Flavors : Low levels of 2-phenylethyl esters in fermented milk mask pungent fatty acid odors, improving consumer appeal .

Pharmaceuticals and Biotechnology

  • Flavor Encapsulation : Esters like 2-phenylethyl benzoate are stabilized in lipid matrices for controlled release in functional foods .

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